molecular formula C15H20BrClN2O B5165339 5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Cat. No.: B5165339
M. Wt: 359.69 g/mol
InChI Key: VMDMWVCGZUFOFA-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves multiple steps. One common method starts with the preparation of N-[1-(propan-2-yl)piperidin-4-yl]benzamide, followed by bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. For instance, it acts as a cyclin-dependent kinase 4 (CDK4) inhibitor, which plays a crucial role in regulating the cell cycle. By inhibiting CDK4, the compound can effectively halt cell proliferation, making it a potential therapeutic agent for treating cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is unique due to its specific chemical structure, which allows for targeted inhibition of CDK4. This specificity can result in fewer side effects compared to other non-selective inhibitors .

Properties

IUPAC Name

5-bromo-2-chloro-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrClN2O/c1-10(2)19-7-5-12(6-8-19)18-15(20)13-9-11(16)3-4-14(13)17/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDMWVCGZUFOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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